molecular formula C21H15ClN2O3 B14586378 N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide CAS No. 61438-69-5

N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide

Cat. No.: B14586378
CAS No.: 61438-69-5
M. Wt: 378.8 g/mol
InChI Key: UZGHMDSQXSNBFQ-UHFFFAOYSA-N
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Description

N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzamide core with chloro, cyano, and phenylmethyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by nitration and subsequent reduction reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses . The exact pathways and molecular interactions are subjects of ongoing research.

Properties

CAS No.

61438-69-5

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-2,6-dihydroxybenzamide

InChI

InChI=1S/C21H15ClN2O3/c22-17-11-14(24-21(27)20-18(25)7-4-8-19(20)26)9-10-15(17)16(12-23)13-5-2-1-3-6-13/h1-11,16,25-26H,(H,24,27)

InChI Key

UZGHMDSQXSNBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3O)O)Cl

Origin of Product

United States

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